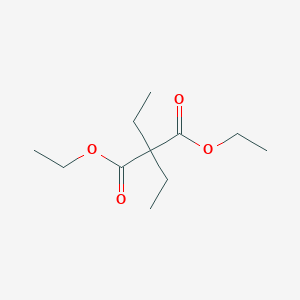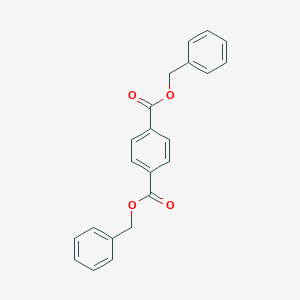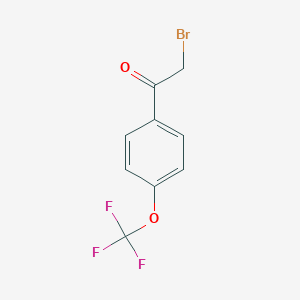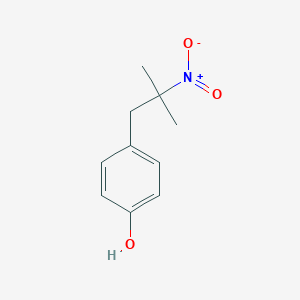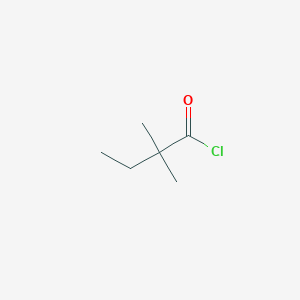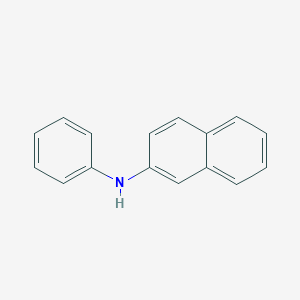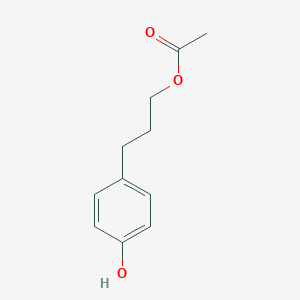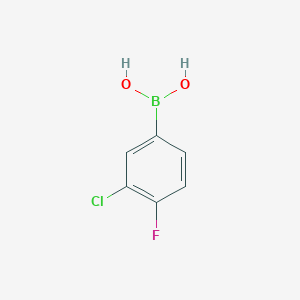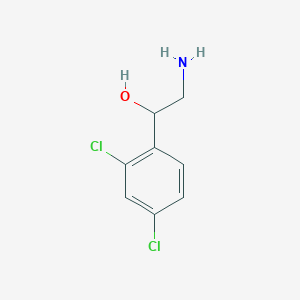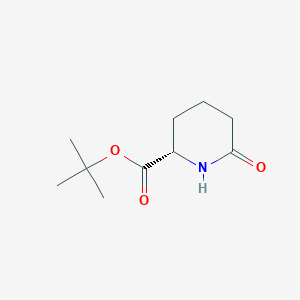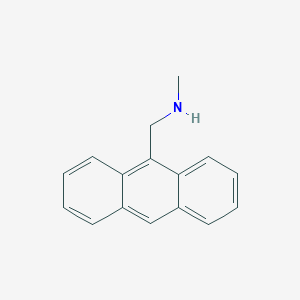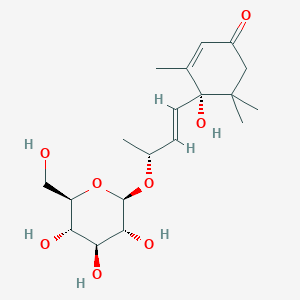
ロセオシド
概要
説明
Roseoside is a naturally occurring compound isolated from various plant species, including Elaeocarpus japonicus and Catharanthus roseus . It is a type of glucoside, specifically a megastigmane glucoside, known for its sweet taste and stability. The chemical formula of Roseoside is C({19})H({30})O(_{8}), and it has a molecular weight of 386.44 g/mol .
科学的研究の応用
Chemistry
In chemistry, Roseoside is studied for its unique structural properties and potential as a precursor for synthesizing other complex molecules. Its stability and reactivity make it a valuable compound for various synthetic applications .
Biology
Biologically, Roseoside exhibits significant antioxidant properties, making it a subject of interest in studies related to oxidative stress and cellular protection. It also shows potential in modulating insulin release, which is valuable for diabetes research.
Medicine
In medicine, Roseoside’s antioxidant and insulinotropic activities are explored for potential therapeutic applications. It is investigated for its role in enhancing insulin release and protecting pancreatic β-cells, which could be beneficial in managing diabetes.
Industry
Industrially, Roseoside is used as a natural sweetener due to its stability and sweetness. It is also explored for its potential in cosmetic formulations for its antioxidant properties .
作用機序
Target of Action
Roseoside A, also known as Roseoside, is a natural compound found in the herbs of Catharanthus roseus . It exhibits inhibitory activity on leukotriene release from mouse bone marrow-derived cultured mast cells (BMCMC) . Another study suggests that Roseoside A can inhibit the histamine release from rat peritoneal exudate cells induced by antigen-antibody reaction . Furthermore, it has been found to have inhibitory effects on the expression of Angiotensin II Receptor 1 (AT1) in Angiotensin II-stimulated H9C2 cells .
Mode of Action
It is known to interact with its targets, such as leukotriene and histamine, to inhibit their release . In the case of Angiotensin II-stimulated H9C2 cells, Roseoside A has been shown to decrease the expression of AT1 .
Biochemical Pathways
Roseoside A affects several biochemical pathways. It plays a role in the leukotriene pathway by inhibiting the release of leukotriene from BMCMC . It also impacts the histamine pathway by inhibiting the release of histamine from rat peritoneal exudate cells . In Angiotensin II-stimulated H9C2 cells, Roseoside A affects the Angiotensin II pathway by decreasing the expression of AT1 .
Pharmacokinetics
It is known that roseoside a is a glucoside compound, formed by the combination of a glucose molecule and rosellinic acid . This suggests that it may be metabolized by enzymes that can break down glucoside compounds.
Result of Action
The molecular and cellular effects of Roseoside A’s action include the inhibition of leukotriene and histamine release, which can impact inflammatory responses . In Angiotensin II-stimulated H9C2 cells, Roseoside A decreases the expression of AT1, which can influence cardiovascular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Roseoside A. It is known that oxidative stress can influence the action of many compounds, and it is possible that Roseoside A’s action could also be influenced by oxidative stress .
生化学分析
Biochemical Properties
Roseoside A has been shown to have inhibitory effects on hypertension-related molecules in Angiotensin II (Ang II)-stimulated H9C2 cells . It interacts with various enzymes and proteins, including the Angiotensin II receptor 1 (AT1), tumor necrosis factor-α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and tumor growth factor-β (TGF-β) mRNA .
Cellular Effects
In cellular processes, Roseoside A has been found to have protective effects on the liver, kidneys, and cardiovascular system . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Roseoside A exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to reduce the activity of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase and the levels of hydrogen peroxide (H2O2) and superoxide anion (•O2−), and increase anti-oxidant enzyme activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Roseoside can be achieved through several methods, including enzymatic and chemical synthesis. One common approach involves the extraction of precursor compounds from plant sources, followed by enzymatic glycosylation to form Roseoside. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the glucoside bond .
Industrial Production Methods
Industrial production of Roseoside often involves large-scale extraction from plant materials, such as the leaves of Elaeocarpus japonicus or the flowers of Hibiscus sabdariffa . The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity Roseoside. This method ensures a consistent and scalable supply of the compound for various applications.
化学反応の分析
Types of Reactions
Roseoside undergoes several types of chemical reactions, including:
Oxidation: Roseoside can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert Roseoside into its reduced forms, potentially altering its sweetness and stability.
Substitution: Substitution reactions, particularly glycosylation, can modify the glucoside moiety, leading to the formation of different glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) are used under mild conditions.
Substitution: Glycosylation reactions often use glycosyl donors like glucose and catalysts such as glycosyltransferases.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of Roseoside, as well as different glycosides depending on the substitution reactions .
類似化合物との比較
Similar Compounds
Stevioside: Another natural sweetener with similar stability and sweetness.
Rebaudioside A: A glucoside with high sweetness and stability, used as a natural sweetener.
Mogroside V: A sweetener derived from monk fruit, known for its high sweetness and stability.
Uniqueness of Roseoside
Roseoside is unique due to its dual role as a sweetener and a bioactive compound with significant antioxidant and insulinotropic activities. Unlike some other sweeteners, it offers additional health benefits, making it a compound of interest in both food and pharmaceutical industries .
特性
IUPAC Name |
(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13-,14-,15+,16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYRVCGNMNAFEK-MHXFFUGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54835-70-0 | |
| Record name | Vomifoliol 9-o-beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054835700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VOMIFOLIOL 9-O-.BETA.-D-GLUCOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOE4GN3B64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


